![molecular formula C20H18FN5O3S B2629240 4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 921788-90-1](/img/structure/B2629240.png)

4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

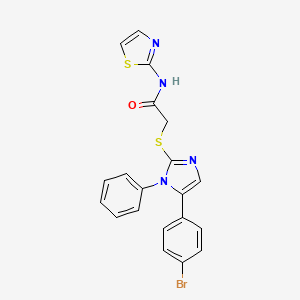

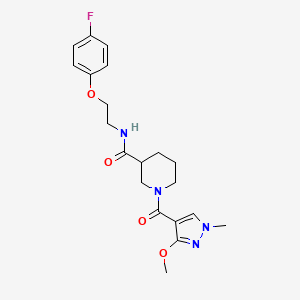

The compound is a derivative of the triazole class . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a fluorophenyl group, an imidazo group, and a benzoate group .

Molecular Structure Analysis

The molecular formula of the compound is C20H18FN5O3S . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a fluorophenyl group, an imidazo group, and a benzoate group .Physical And Chemical Properties Analysis

The compound is described as light blue and amorphous . Further physical and chemical properties are not detailed in the available literature.科学研究应用

抗菌活性

多项研究探讨了与4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯相关的化合物抗菌特性。该化合物的衍生物对革兰氏阳性和革兰氏阴性菌株均表现出中等活性(Darekar 等,2020)。另一项研究合成了类似化合物并测试了它们的抗菌和抗真菌活性,其中一些表现出有希望的结果(Güzeldemirci 和 Küçükbasmacı,2010)。

抗菌和抗真菌作用

三唑衍生物与所讨论的化合物密切相关,已被合成并研究了其抗菌活性。这些化合物对各种念珠菌属和致病菌有效(Altıntop 等,2011)。此外,一项专注于类似化合物的合成和结构表征的研究揭示了它们在抗菌应用中的潜力(Kariuki 等,2021)。

细胞毒性和癌症研究

结构上类似于4-(2-((7-(4-氟苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯的化合物已被探索其细胞毒性效力。一项研究调查了这些化合物对人癌细胞系的体外细胞毒性效力,讨论了结构与抗肿瘤活性之间的关系(Balewski 等,2020)。

抗氧化特性

也已对类似化合物的抗氧化特性进行了研究。一项研究合成了各种衍生物并评估了它们的抗氧化活性,有助于了解其潜在的治疗用途(Karayel 等,2015)。

作用机制

Indole derivatives, for example, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Triazole derivatives, on the other hand, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

生化分析

Biochemical Properties

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s imidazo[2,1-c][1,2,4]triazole ring is known for its affinity to bind with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to significant changes in biochemical pathways, making the compound a valuable tool for studying enzyme kinetics and receptor-ligand interactions.

Cellular Effects

The effects of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the fluorophenyl group can interact with cell membrane receptors, leading to changes in intracellular signaling cascades. Additionally, the compound’s ability to bind to specific proteins can result in the upregulation or downregulation of target genes, thereby influencing cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate exerts its effects through several mechanisms. The compound’s imidazo[2,1-c][1,2,4]triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex. These interactions can result in significant changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the compound’s efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity. The interaction of the compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic conversion and subsequent elimination from the body.

Transport and Distribution

The transport and distribution of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific receptors and transporters.

Subcellular Localization

The subcellular localization of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate subcellular sites, thereby modulating specific biochemical pathways and cellular processes.

属性

IUPAC Name |

methyl 4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S/c1-29-18(28)13-2-6-15(7-3-13)22-17(27)12-30-20-24-23-19-25(10-11-26(19)20)16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXAKGVGWVAKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2629158.png)

![2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride](/img/structure/B2629159.png)

![7-chloro-N-(2,5-dimethoxyphenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2629164.png)

![N-(4-ethylbenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)

![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)